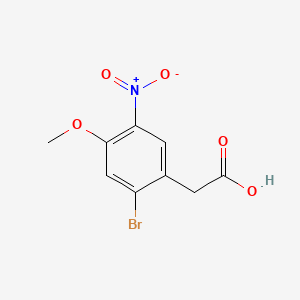
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of acetic acid, featuring a bromine, methoxy, and nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid typically involves the bromination of 4-methoxy-2-nitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in an appropriate solvent like acetic acid or chloroform to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: 2-(2-Amino-4-methoxy-5-nitrophenyl)acetic acid or 2-(2-Thio-4-methoxy-5-nitrophenyl)acetic acid.
Reduction: 2-(2-Bromo-4-methoxy-5-aminophenyl)acetic acid.
Oxidation: 2-(2-Bromo-4-hydroxy-5-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-nitrophenyl)acetic acid
- 2-(4-Bromo-2-nitrophenyl)acetic acid
- 2-(2-Bromo-4-methoxyphenyl)acetic acid
Uniqueness
2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H8BrNO5 |
|---|---|
Peso molecular |
290.07 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8BrNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13) |
Clave InChI |
BDXAMVWGHZWZGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


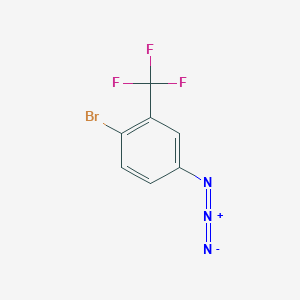
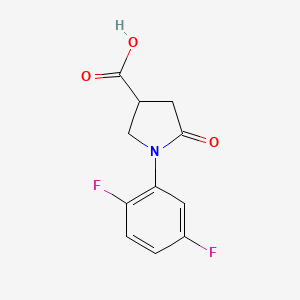
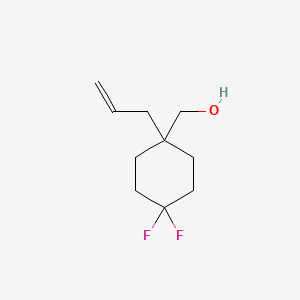
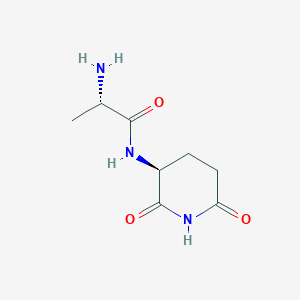
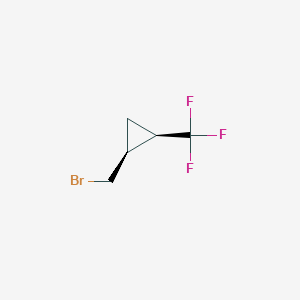
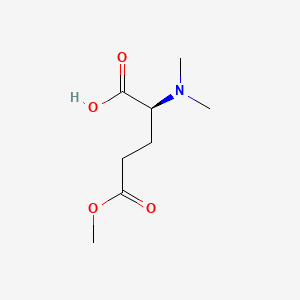
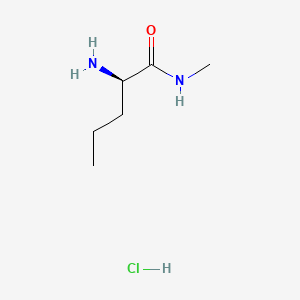
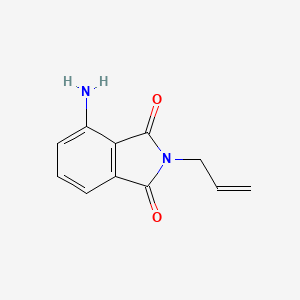
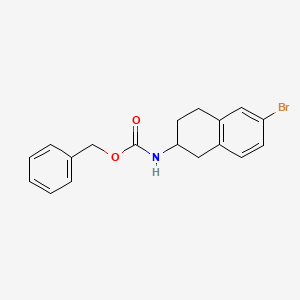

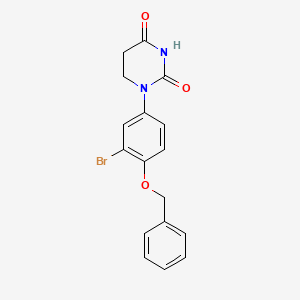
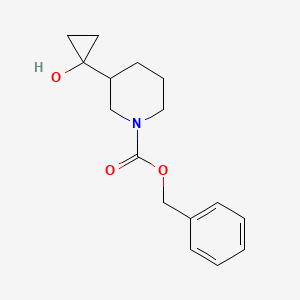
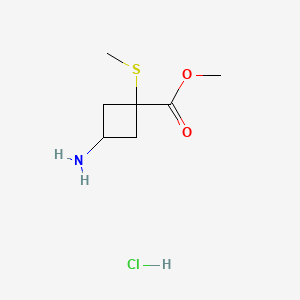
![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)
